molecular formula C14H15F3O2 B2862805 2-[4,4-Difluoro-1-(3-fluorophenyl)cyclohexyl]acetic acid CAS No. 2251054-32-5

2-[4,4-Difluoro-1-(3-fluorophenyl)cyclohexyl]acetic acid

Cat. No.: B2862805
CAS No.: 2251054-32-5
M. Wt: 272.267
InChI Key: KUMTUMJZXJDSOH-UHFFFAOYSA-N
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Description

2-[4,4-Difluoro-1-(3-fluorophenyl)cyclohexyl]acetic acid is a chemical compound that has garnered attention in scientific research due to its unique structural features and potential applications. This compound contains a cyclohexyl ring substituted with fluorine atoms, which imparts distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4,4-Difluoro-1-(3-fluorophenyl)cyclohexyl]acetic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the fluorination of a cyclohexyl derivative, followed by the introduction of the acetic acid moiety. The reaction conditions often require the use of strong fluorinating agents and controlled temperatures to ensure selective fluorination.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the production process. The scalability of these methods is crucial for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

2-[4,4-Difluoro-1-(3-fluorophenyl)cyclohexyl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydride (NaH) and organolithium compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2-[4,4-Difluoro-1-(3-fluorophenyl)cyclohexyl]acetic acid has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.

    Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Medicine: The compound’s unique properties make it a candidate for drug development, particularly in targeting specific receptors or enzymes.

    Industry: It is utilized in the production of specialty chemicals and materials with enhanced properties, such as increased stability and reactivity.

Mechanism of Action

The mechanism by which 2-[4,4-Difluoro-1-(3-fluorophenyl)cyclohexyl]acetic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms in the compound enhance its binding affinity and selectivity, allowing it to modulate specific biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Difluoro chalcone: Shares a key structural feature with the presence of two fluorine atoms attached to a central carbon.

    2,2-Difluoro-2-(4-fluorophenyl)acetic acid: Another fluorinated compound with similar reactivity and applications.

Uniqueness

2-[4,4-Difluoro-1-(3-fluorophenyl)cyclohexyl]acetic acid stands out due to its specific substitution pattern on the cyclohexyl ring, which imparts unique chemical properties and reactivity. This makes it particularly valuable in applications requiring high selectivity and stability.

Properties

IUPAC Name

2-[4,4-difluoro-1-(3-fluorophenyl)cyclohexyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3O2/c15-11-3-1-2-10(8-11)13(9-12(18)19)4-6-14(16,17)7-5-13/h1-3,8H,4-7,9H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUMTUMJZXJDSOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1(CC(=O)O)C2=CC(=CC=C2)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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